1-isopropyl-3-methyl-1H-1,2,4-triazole

Descripción

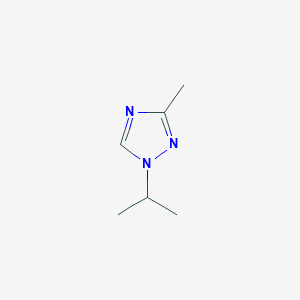

1-Isopropyl-3-methyl-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound characterized by a 1,2,4-triazole core substituted with an isopropyl group at the N1 position and a methyl group at the C3 position. The 1,2,4-triazole scaffold is widely recognized for its versatility in pharmaceuticals, agrochemicals, and materials science due to its stability, hydrogen-bonding capacity, and bioisosteric properties .

Propiedades

IUPAC Name |

3-methyl-1-propan-2-yl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(2)9-4-7-6(3)8-9/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCDLINLVSFNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-isopropyl-3-methyl-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of isopropyl hydrazine with methyl isocyanate can lead to the formation of the desired triazole compound. The reaction typically requires a solvent such as tetrahydrofuran and is carried out at elevated temperatures .

Industrial production methods often involve multi-step processes to ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the cyclization process. For example, the use of palladium catalysts in the presence of base can enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

1-Isopropyl-3-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of triazole derivatives with additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of partially or fully reduced triazole derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Aplicaciones Científicas De Investigación

1-Isopropyl-3-methyl-1H-1,2,4-triazole has found applications in several scientific research areas:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, triazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.

Medicine: Triazole compounds, including this compound, are investigated for their potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 1-isopropyl-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it an effective ligand in various biochemical processes. In medicinal chemistry, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparación Con Compuestos Similares

Structural and Substituent Variations

The following table highlights key structural analogs of 1-isopropyl-3-methyl-1H-1,2,4-triazole, emphasizing differences in substituents and molecular properties:

*Calculated based on molecular formula.

Key Observations :

- Complexity and Hybrid Structures : Derivatives like 1282516-76-0 incorporate fused imidazole-triazole systems with halogenated aryl groups, which may enhance binding to biological targets (e.g., enzymes or receptors) .

- Solubility Modulation : The hydrochloride salt (1423034-03-0) demonstrates how ionic forms improve aqueous solubility, a critical factor in drug formulation .

Actividad Biológica

1-Isopropyl-3-methyl-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, antifungal, anticancer properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound this compound is characterized by its triazole ring structure, which is known for its ability to interact with various biological targets. Its molecular formula is , and it has a molecular weight of approximately 168.20 g/mol. The presence of the isopropyl and methyl groups contributes to its lipophilicity and potential bioactivity.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens:

- Antifungal Activity : Research indicates that triazole derivatives can inhibit fungal growth by targeting the cytochrome P450 enzyme involved in ergosterol biosynthesis. For instance, compounds similar to this compound have shown effective inhibition against Candida albicans and Aspergillus fumigatus with minimal inhibitory concentrations (MIC) ranging from 0.0156 to 2.0 μg/mL .

- Antibacterial Activity : The compound has also been evaluated for its antibacterial effects against Gram-positive and Gram-negative bacteria. Studies have reported potent inhibition rates against strains such as Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting higher activity than traditional antibiotics .

2. Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

- Mechanism of Action : The compound may exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. For example, it has been suggested that the compound interacts with the PI3K/Akt pathway, which plays a critical role in cancer cell growth and metastasis .

- Case Studies : In vitro studies have shown that derivatives of this triazole can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). These derivatives have demonstrated IC50 values in the low micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been found to inhibit specific enzymes critical for microbial survival and cancer progression. For instance, it can block the active sites of enzymes such as cytochrome P450s and other targets involved in metabolic pathways .

- Cytokine Modulation : Studies evaluating the influence on cytokine release (e.g., TNF-α, IL-6) indicate that this compound can modulate immune responses, potentially enhancing its therapeutic effects in inflammatory conditions .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. What are the common synthetic strategies for preparing 1-isopropyl-3-methyl-1H-1,2,4-triazole?

Methodological Answer: The synthesis of 1,2,4-triazole derivatives typically involves nucleophilic substitution or cyclization reactions. A general approach includes:

Substituent Introduction: Reacting 1,2,4-triazole with alkylating agents (e.g., isopropyl halides) under basic conditions to introduce the isopropyl group at the N1 position .

Functionalization: Methylation at the C3 position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., KOH) .

Purification: Column chromatography or recrystallization to isolate the product.

Key analytical validation includes 1H-NMR (to confirm substitution patterns) and mass spectrometry (to verify molecular weight) .

Q. What structural characterization techniques are recommended for confirming the molecular geometry of this compound?

Methodological Answer:

- X-ray Crystallography: Use single-crystal X-ray diffraction with programs like SHELXL for refinement and ORTEP-3 for visualization .

- Spectroscopic Analysis:

- IR Spectroscopy: Identify functional groups (e.g., triazole ring vibrations at ~1500 cm⁻¹) .

- 1H/13C-NMR: Confirm substituent positions (e.g., isopropyl protons as a septet at ~4.0 ppm) .

- Elemental Analysis: Validate purity and stoichiometry .

Q. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management: Collect spills in sealed containers using inert absorbents (e.g., silica gel) .

- Storage: Store in airtight, light-resistant containers at <25°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 1,2,4-triazole derivatives?

Methodological Answer:

- Meta-Analysis: Compare datasets from multiple studies (e.g., RNA-Seq or ChIP-Seq results) using principal component analysis (PCA) to identify outliers or batch effects .

- Replication Studies: Reproduce experiments under standardized conditions (e.g., fixed concentrations, pH) to isolate variables.

- Dose-Response Curves: Establish EC50/IC50 values to quantify activity variations .

Q. What methodologies optimize the synthetic yield of this compound?

Methodological Answer:

- Catalyst Screening: Test bases (e.g., K2CO3 vs. NaH) to enhance alkylation efficiency .

- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) for reaction kinetics .

- Temperature Gradients: Perform reactions at 60°C, 80°C, and reflux to identify ideal conditions.

- In Situ Monitoring: Use HPLC or TLC to track reaction progress and intermediate stability .

Q. How can researchers validate the purity of this compound for pharmacological studies?

Methodological Answer:

- Chromatographic Validation:

Example Chromatographic Parameters:

| Parameter | Requirement |

|---|---|

| Column Efficiency | ≥1500 plates |

| Relative Standard Deviation (RSD) | ≤2% |

Q. What advanced applications does this compound have in materials science?

Methodological Answer:

- Energetic Materials: Incorporate into nitrogen-rich polymers (e.g., poly(vinyl-1,2,4-triazole)) to enhance thermal stability and energy density .

- Coordination Chemistry: Synthesize metal-organic frameworks (MOFs) by chelating transition metals (e.g., Cu²⁺) for catalytic applications .

- Experimental Design: Test thermal decomposition via DSC/TGA and detonation velocity using CHEETAH software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.